Cas no 2229281-18-7 (4-methyl-4-(4-nitro-1H-pyrazol-3-yl)oxypiperidine)
4-methyl-4-(4-nitro-1H-pyrazol-3-yl)oxypiperidine Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-4-(4-nitro-1H-pyrazol-3-yl)oxypiperidine
- 4-methyl-4-[(4-nitro-1H-pyrazol-3-yl)oxy]piperidine
- 2229281-18-7
- EN300-1791581
-
- Inchi: 1S/C9H14N4O3/c1-9(2-4-10-5-3-9)16-8-7(13(14)15)6-11-12-8/h6,10H,2-5H2,1H3,(H,11,12)
- InChI Key: CPRNWSFXXZWVIG-UHFFFAOYSA-N
- SMILES: O(C1=C(C=NN1)[N+](=O)[O-])C1(C)CCNCC1
Computed Properties
- Exact Mass: 226.10659032g/mol
- Monoisotopic Mass: 226.10659032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 95.8Ų
4-methyl-4-(4-nitro-1H-pyrazol-3-yl)oxypiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791581-1g |
4-methyl-4-[(4-nitro-1H-pyrazol-3-yl)oxy]piperidine |
2229281-18-7 | 1g |
$1343.0 | 2023-09-19 | ||
| Enamine | EN300-1791581-5g |
4-methyl-4-[(4-nitro-1H-pyrazol-3-yl)oxy]piperidine |
2229281-18-7 | 5g |
$3894.0 | 2023-09-19 | ||
| Enamine | EN300-1791581-10g |
4-methyl-4-[(4-nitro-1H-pyrazol-3-yl)oxy]piperidine |
2229281-18-7 | 10g |
$5774.0 | 2023-09-19 | ||
| Enamine | EN300-1791581-0.05g |
4-methyl-4-[(4-nitro-1H-pyrazol-3-yl)oxy]piperidine |
2229281-18-7 | 0.05g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1791581-0.1g |
4-methyl-4-[(4-nitro-1H-pyrazol-3-yl)oxy]piperidine |
2229281-18-7 | 0.1g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1791581-0.25g |
4-methyl-4-[(4-nitro-1H-pyrazol-3-yl)oxy]piperidine |
2229281-18-7 | 0.25g |
$1235.0 | 2023-09-19 | ||
| Enamine | EN300-1791581-0.5g |
4-methyl-4-[(4-nitro-1H-pyrazol-3-yl)oxy]piperidine |
2229281-18-7 | 0.5g |
$1289.0 | 2023-09-19 | ||
| Enamine | EN300-1791581-1.0g |
4-methyl-4-[(4-nitro-1H-pyrazol-3-yl)oxy]piperidine |
2229281-18-7 | 1g |
$1343.0 | 2023-05-26 | ||
| Enamine | EN300-1791581-2.5g |
4-methyl-4-[(4-nitro-1H-pyrazol-3-yl)oxy]piperidine |
2229281-18-7 | 2.5g |
$2631.0 | 2023-09-19 | ||
| Enamine | EN300-1791581-5.0g |
4-methyl-4-[(4-nitro-1H-pyrazol-3-yl)oxy]piperidine |
2229281-18-7 | 5g |
$3894.0 | 2023-05-26 |
4-methyl-4-(4-nitro-1H-pyrazol-3-yl)oxypiperidine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 4-methyl-4-(4-nitro-1H-pyrazol-3-yl)oxypiperidine
4-Methyl-4-(4-Nitro-1H-Pyrazol-3-Yl)Oxypiperidine: A Comprehensive Overview
The compound with CAS No. 2229281-18-7, commonly referred to as 4-methyl-4-(4-nitro-1H-pyrazol-3-yl)oxypiperidine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a substituted pyrazole moiety. The presence of the nitro group on the pyrazole ring introduces interesting electronic properties, making this compound a valuable tool in drug discovery and chemical synthesis.
Recent studies have highlighted the potential of 4-methyl-4-(4-nitro-1H-pyrazol-3-yl)oxypiperidine in various applications, particularly in the development of novel therapeutic agents. Researchers have explored its role as a precursor for bioactive molecules, leveraging its structural versatility to design compounds with enhanced pharmacokinetic profiles. The nitro group on the pyrazole ring has been shown to influence the compound's reactivity, making it a promising candidate for further exploration in medicinal chemistry.
One of the most intriguing aspects of this compound is its ability to participate in diverse chemical transformations. For instance, the piperidine ring can undergo various modifications, such as alkylation or acylation, to yield derivatives with improved biological activity. Additionally, the nitro group on the pyrazole ring can be reduced or substituted to tailor the compound's properties for specific applications. These findings underscore the importance of 4-methyl-4-(4-nitro-1H-pyrazol-3-yl)oxypiperidine as a building block in modern organic synthesis.
The synthesis of 4-methyl-4-(4-nitro-1H-pyrazol-3-yl)oxypiperidine involves a multi-step process that combines principles from both classical and modern organic chemistry. Key steps include the formation of the piperidine ring through ring-closing reactions and the introduction of the pyrazole moiety via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into its molecular structure and stability under various conditions. Furthermore, computational modeling has been employed to predict its interactions with biological targets, paving the way for rational drug design.
In terms of applications, 4-methyl-4-(4-nitro-1H-pyrazol-3-yl)oxypiperidine has shown promise in several areas. For example, it has been investigated as a potential lead compound for anti-inflammatory and anti-cancer drugs due to its ability to modulate key cellular pathways. Additionally, its unique electronic properties make it a candidate for use in materials science, particularly in the development of novel polymers and sensors.
Recent research has also focused on understanding the safety profile of this compound. Toxicological studies have indicated that 4-methyl-4-(4-nitro-1H-pyrazol-3-Yl)oxypiperidine exhibits low toxicity at therapeutic doses, making it a safer option for drug development compared to some traditional agents. However, further studies are needed to fully characterize its long-term effects and potential for bioaccumulation.
In conclusion, CAS No. 2229281-18-7, or 4-methyl-4-(4-nitro-1H-pyrazol-Yl)oxypiperidine, represents a significant advancement in chemical synthesis and pharmacology. Its unique structure, versatile reactivity, and promising biological activity position it as a key player in future drug discovery efforts. As research continues to uncover new applications and optimize its properties, this compound is poised to make a lasting impact on various scientific disciplines.
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